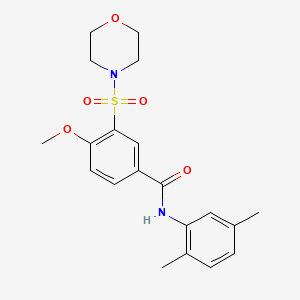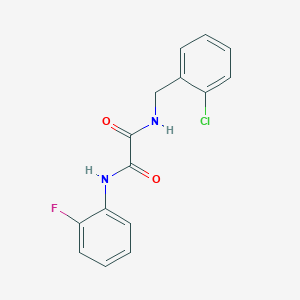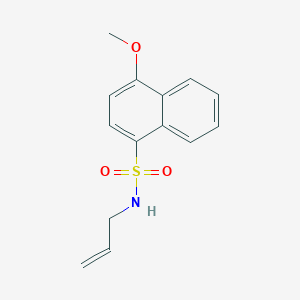
N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on benzamides and related compounds has been extensive due to their diverse biological activities and applications in medicinal chemistry. Benzamides, including those with sulfonyl and methoxy groups, have been explored for their potential as gastrokinetic agents, enzyme inhibitors, and anticancer agents. Their synthesis, molecular and chemical properties, and structure-activity relationships have been subjects of significant interest.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of appropriate anilines with benzoyl chlorides or similar acylating agents in the presence of base. For example, the synthesis of gastrokinetic benzamides involves the introduction of substituents on the morpholine and phenyl rings to enhance activity and selectivity (Kato et al., 1992). Similarly, derivatives with specific sulfonamide groups have been synthesized for their antioxidant and enzyme inhibitory activities (Fatima et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction and spectroscopic methods like NMR and IR are commonly used for structure elucidation. The structural features, including the positioning of methoxy and sulfonyl groups, significantly influence the compounds' biological activities and interactions with biological targets.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including N-alkylation, amidation, and sulfonamidation, allowing for the synthesis of a wide range of compounds with varied biological activities. The reactivity of these compounds is influenced by the electron-donating or withdrawing nature of the substituents on the benzamide backbone.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Compounds with methoxy groups generally show improved solubility in organic solvents, which is beneficial for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the biological activity of benzamide derivatives. The presence of sulfonyl and morpholine groups can enhance the compounds' reactivity, making them useful as enzyme inhibitors or receptor antagonists.
These insights into the synthesis, molecular structure, and chemical properties of benzamide derivatives and related compounds provide a foundational understanding of their scientific significance. Further research is necessary to explore the full potential of these compounds in various applications.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-5-15(2)17(12-14)21-20(23)16-6-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFXCMYHHMLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)



![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)